N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea
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Overview
Description
Synthesis Analysis
The synthesis of N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea derivatives often involves the reaction of specific urea derivatives with a variety of anilines under controlled conditions. For example, a series of N-(4-oxoadamantan-1-yl)-N'-[fluoro(chloro)phenyl]ureas, which share a similar structural framework, have been synthesized by reacting 1-isocyanatoadamantan-4-one with fluoro- and chlorosubstituted anilines, yielding products in 27–73% yields. These products show promise as inhibitors of human soluble epoxide hydrolase, indicating the potential therapeutic applications of similar compounds (Danilov et al., 2020).
Molecular Structure Analysis
The molecular structure of N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea derivatives can be explored through various spectroscopic and computational methods. For instance, studies on the crystal structure and biological activities of related compounds, such as (R)-N′-[2-(4-Methoxy-6-chloro)pyrimidyl]-N-[3-methyl-2-(4-chlorophenyl)butyryl]-urea, provide insights into the structural features contributing to their biological effects. Crystallographic analysis reveals specific spatial arrangements and bonding patterns crucial for their activity (Li et al., 2006).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-12-3-1-4-14(11-12)20-17(23)19-13-6-8-15(9-7-13)21-10-2-5-16(21)22/h1,3-4,6-9,11H,2,5,10H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKGVOHTAFUDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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